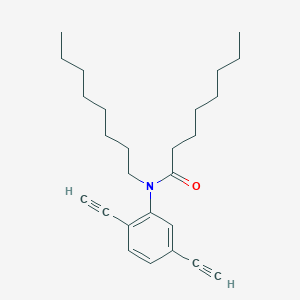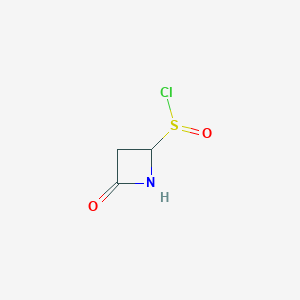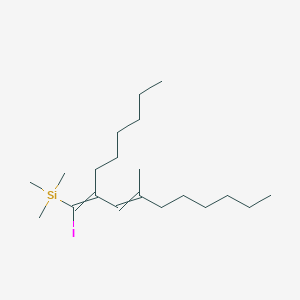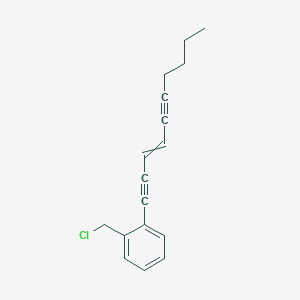
acetic acid;(4S)-2-methyloctan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(4S)-2-methyloctan-4-ol is a compound that combines the properties of acetic acid and a chiral alcohol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industries. The (4S)-2-methyloctan-4-ol part of the compound is a chiral alcohol, which means it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is of interest due to its unique combination of acidic and alcoholic properties, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4S)-2-methyloctan-4-ol can be achieved through several methods. One common approach is the esterification of acetic acid with (4S)-2-methyloctanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of acetic acid is primarily achieved through the carbonylation of methanol. This process involves the reaction of methanol with carbon monoxide in the presence of a catalyst, such as rhodium or iridium complexes, to produce acetic acid. The production of (4S)-2-methyloctanol can be achieved through the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry.
化学反応の分析
Types of Reactions
Acetic acid;(4S)-2-methyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides.
科学的研究の応用
Acetic acid;(4S)-2-methyloctan-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential effects on biological systems, including its role as a chiral building block in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of acetic acid;(4S)-2-methyloctan-4-ol involves its interaction with various molecular targets and pathways. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (4S)-2-methyloctanol component can interact with enzymes and receptors due to its chiral nature, potentially leading to stereospecific effects. The exact mechanism of action depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with similar acidic properties.
(4S)-2-methyloctanol: A chiral alcohol with similar stereochemical properties.
Ethyl acetate: An ester of acetic acid with similar chemical reactivity.
Uniqueness
Acetic acid;(4S)-2-methyloctan-4-ol is unique due to its combination of acidic and chiral alcoholic properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
823811-04-7 |
|---|---|
分子式 |
C11H24O3 |
分子量 |
204.31 g/mol |
IUPAC名 |
acetic acid;(4S)-2-methyloctan-4-ol |
InChI |
InChI=1S/C9H20O.C2H4O2/c1-4-5-6-9(10)7-8(2)3;1-2(3)4/h8-10H,4-7H2,1-3H3;1H3,(H,3,4)/t9-;/m0./s1 |
InChIキー |
GPNSLGLXHXWENV-FVGYRXGTSA-N |
異性体SMILES |
CCCC[C@@H](CC(C)C)O.CC(=O)O |
正規SMILES |
CCCCC(CC(C)C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)

![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)

![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)

